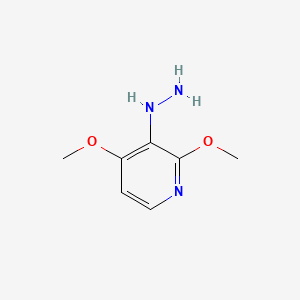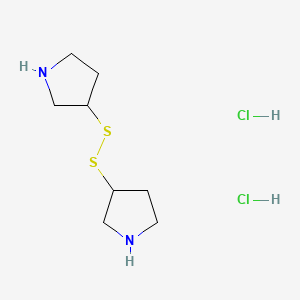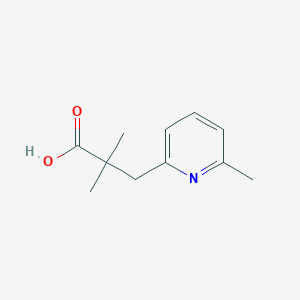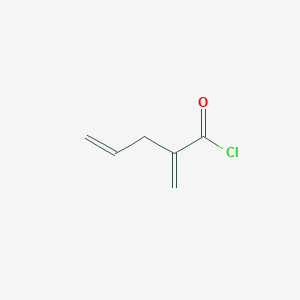
2-Methylidenepent-4-enoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylidenepent-4-enoyl chloride is an organic compound with the molecular formula C6H7ClO It is a derivative of pent-4-enoyl chloride, featuring a methylidene group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-methylidenepent-4-enoyl chloride can be synthesized through the chlorination of 2-methylidenepent-4-enoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products .
Industrial Production Methods
Industrial production of 2-methylidenepent-4-enoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylidenepent-4-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The double bonds in the molecule can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X2), and other electrophiles are used. These reactions may require catalysts or specific conditions to proceed efficiently.
Polymerization: Catalysts such as transition metal complexes or radical initiators are used to facilitate the polymerization process.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions with alcohols and amines, respectively.
Halogenated Compounds: Resulting from addition reactions with halogens.
Polymers: Produced through polymerization reactions, exhibiting unique mechanical and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-methylidenepent-4-enoyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Polymer Chemistry: Employed in the production of polymers with specific properties for use in materials science.
Medicinal Chemistry: Investigated for its potential in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of 2-methylidenepent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The double bonds in the molecule also participate in addition reactions, further expanding its reactivity profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-4-enoyl chloride: Lacks the methylidene group, resulting in different reactivity and applications.
Undec-10-enoyl chloride: Features a longer carbon chain, leading to variations in physical and chemical properties.
Uniqueness
This structural feature distinguishes it from other acyl chlorides and contributes to its versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C6H7ClO |
|---|---|
Molekulargewicht |
130.57 g/mol |
IUPAC-Name |
2-methylidenepent-4-enoyl chloride |
InChI |
InChI=1S/C6H7ClO/c1-3-4-5(2)6(7)8/h3H,1-2,4H2 |
InChI-Schlüssel |
UVRHPNIGNDZDBO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(=C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






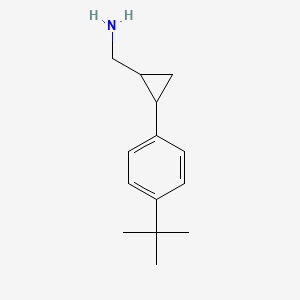
![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13601048.png)





